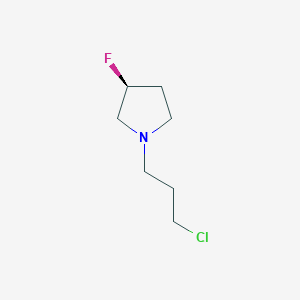
Ethyl 4-((6-bromohexyl)oxy)benzoate
Übersicht
Beschreibung
Ethyl 4-((6-bromohexyl)oxy)benzoate: is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a benzoate ester linked to a bromohexoxy group, making it a versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of ethyl 4-(6-bromohexoxy)benzoate typically involves the esterification of 4-(6-bromohexoxy)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where 4-hydroxybenzoic acid is first esterified with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 1-bromohexane under basic conditions to yield ethyl 4-(6-bromohexoxy)benzoate.
Industrial Production Methods: Industrial production of ethyl 4-(6-bromohexoxy)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromo group in ethyl 4-(6-bromohexoxy)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(6-bromohexoxy)benzoic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: Ethyl 4-(6-hydroxyhexoxy)benzoate.
Hydrolysis: 4-(6-bromohexoxy)benzoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-((6-bromohexyl)oxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.
Biology: In biological research, this compound is used to study the effects of ester-linked molecules on cellular processes. It can be modified to create probes for imaging and diagnostic purposes.
Industry: this compound is used in the production of specialty chemicals, including fragrances, flavorings, and plasticizers.
Wirkmechanismus
The mechanism of action of ethyl 4-(6-bromohexoxy)benzoate depends on its application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, esterases can hydrolyze the ester bond, releasing the active benzoic acid derivative, which can interact with specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxybenzoate: Lacks the bromohexoxy group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-bromobenzoate: Lacks the hexoxy chain, limiting its applications in polymer synthesis.
Methyl 4-(6-bromohexoxy)benzoate: Similar structure but with a methyl ester, which may have different reactivity and solubility properties.
Uniqueness: Ethyl 4-((6-bromohexyl)oxy)benzoate is unique due to the presence of both the bromohexoxy group and the benzoate ester, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C15H21BrO3 |
|---|---|
Molekulargewicht |
329.23 g/mol |
IUPAC-Name |
ethyl 4-(6-bromohexoxy)benzoate |
InChI |
InChI=1S/C15H21BrO3/c1-2-18-15(17)13-7-9-14(10-8-13)19-12-6-4-3-5-11-16/h7-10H,2-6,11-12H2,1H3 |
InChI-Schlüssel |
QLQZHOCCTBIRPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonyl chloride](/img/structure/B8623055.png)
![6-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B8623066.png)
![1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine](/img/structure/B8623082.png)
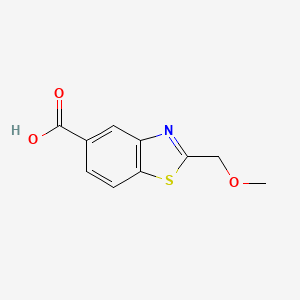
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl)thio]-propanoic acid](/img/structure/B8623104.png)
![3-[(3-Methylpentan-3-yl)amino]propane-1-sulfonic acid](/img/structure/B8623123.png)
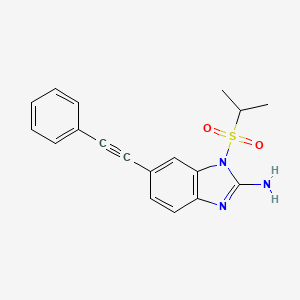
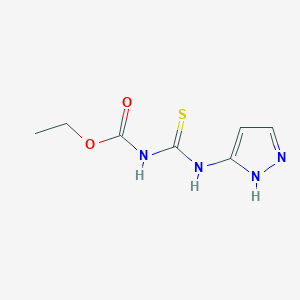
![3-({6-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)propan-1-amine](/img/structure/B8623143.png)
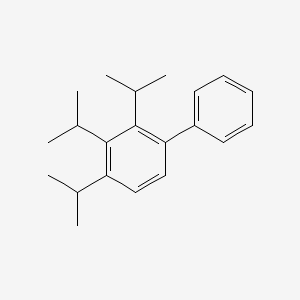
![4-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8623152.png)

